Oxyde de cadmium

Vue d'ensemble

Description

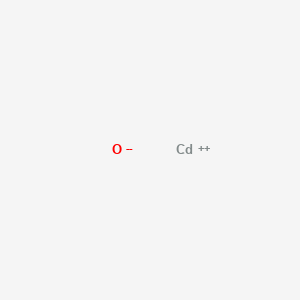

Cadmium oxide is an inorganic compound with the chemical formula CdO. It is a significant precursor to other cadmium compounds and occurs naturally as the rare mineral monteponite. Cadmium oxide can be found as a colorless amorphous powder or as brown or red crystals. It is an n-type semiconductor with a band gap of 2.18 eV at room temperature .

Mécanisme D'action

Target of Action

Cadmium oxide primarily targets the respiratory system . The lungs are a target organ in acute high-dose exposures to inhaled cadmium fumes . Cadmium is also known to interact with DNA repair pathways .

Mode of Action

Cadmium oxide interacts with its targets and induces oxidative stress by being a catalyst in the formation of reactive oxygen species . It increases lipid peroxidation and depletes glutathione and protein-bound sulfhydryl groups . Cadmium also interferes with major DNA repair pathways .

Biochemical Pathways

Cadmium affects several signaling pathways which may lead to endothelial dysfunction and vascular tissue damage, promoting atherosclerosis . It is known to increase oxidative stress, disrupt Ca2+ signaling, interfere with cellular signaling pathways, and cause epigenetic modifications .

Pharmacokinetics

Cadmium oxide’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by various factors. Cadmium is absorbed nonspecifically by the reticuloendothelial system (RES) such as liver, spleen, kidney, and lymphatic system . It is highly persistent in the environment and can accumulate in soils, sediments, and organisms, leading to potential biomagnification along the food chain .

Result of Action

The molecular and cellular effects of cadmium oxide’s action are extensive. It is known to cause serious health problems such as lung and prostate cancer when inhaled . Cadmium toxicity is a serious health and environmental concern, necessitating vigilant monitoring and precautionary measures to safeguard human health and ecological integrity .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of cadmium oxide. Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality . Atmospheric deposition of combustion emissions and urbanization also play crucial roles in the dissemination of cadmium pollutants .

Applications De Recherche Scientifique

Cadmium oxide has a wide range of applications in scientific research, including:

Analyse Biochimique

Biochemical Properties

Cadmium oxide interacts with various biomolecules. The cadA and cadB gene systems are involved in the efflux mechanism, and these encode different efflux pump proteins, while the functional groups such as amine, carboxyl, phosphate, and hydroxyl facilitate cadmium binding to bacterial surface such as chemisorption .

Cellular Effects

Cadmium oxide has significant effects on various types of cells and cellular processes. Exposure to cadmium is associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity . Cadmium is known to increase oxidative stress by being a catalyst in the formation of reactive oxygen species, increasing lipid peroxidation, and depleting glutathione and protein-bound sulfhydryl groups .

Molecular Mechanism

Cadmium oxide exerts its effects at the molecular level through various mechanisms. Cadmium causes mutations, DNA strand breaks, chromosomal damage, cell transformation, and impaired DNA repair in cultured mammalian cells . Cadmium is known to modulate gene expression and signal transduction .

Temporal Effects in Laboratory Settings

The effects of cadmium oxide change over time in laboratory settings. Chronic low cadmium exposure (CLCE) has been associated with distinct pathologies in many organ systems, including liver and kidney damage, osteoporosis, carcinogenicity, or reproductive toxicity .

Dosage Effects in Animal Models

The effects of cadmium oxide vary with different dosages in animal models. Vascular lesions and structural changes in Leydig cells were observed in mice treated orally with low-dose cadmium for 6 months (chronic exposure), while the vascular damage and Leydig cells impairment were aggravated if the exposure time was extended to 12 months or 18 months .

Metabolic Pathways

Cadmium oxide is involved in various metabolic pathways. Metabolomics analysis of urine, serum, kidney, liver, and lung in rodent models exposed to long-term oral cadmium revealed that functional pathways involving oxidative stress, energy metabolism, lipid metabolism, amino acid metabolism, and purine metabolism were disrupted .

Transport and Distribution

Cadmium oxide is transported and distributed within cells and tissues. Once released, cadmium undergoes intricate processes of fate and transport, leading to its distribution in the air, water, and soil compartments of the environment .

Subcellular Localization

The subcellular localization of cadmium oxide and its effects on activity or function are significant. The NtNRAMP1 transporter is involved in cadmium and iron transport in tobacco (Nicotiana tabacum). The protein was localized to the plasma membrane and expressed in the vascular system of roots, leaves, and flowers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cadmium oxide can be synthesized through various methods, including:

Burning Cadmium in Air: This method involves the direct combustion of cadmium metal in the presence of oxygen, resulting in the formation of cadmium oxide.

Pyrolysis of Cadmium Compounds: Pyrolysis of cadmium nitrate or cadmium carbonate also yields cadmium oxide.

Co-precipitation Method: This involves the precipitation of cadmium hydroxide from a cadmium salt solution, followed by calcination at high temperatures to obtain cadmium oxide.

Industrial Production Methods: In industrial settings, cadmium oxide is often produced as a by-product of zinc refining. The process involves the oxidation of cadmium vapors during the smelting of zinc ores .

Analyse Des Réactions Chimiques

Cadmium oxide undergoes several types of chemical reactions, including:

Oxidation: Cadmium oxide can be oxidized to form cadmium sulfate when reacted with sulfuric acid.

Reduction: It can be reduced to metallic cadmium using reducing agents like hydrogen gas.

Substitution: Cadmium oxide reacts with acids to form cadmium salts, such as cadmium chloride when reacted with hydrochloric acid.

Common Reagents and Conditions:

Acids: Dilute acids like hydrochloric acid and sulfuric acid are commonly used to react with cadmium oxide.

Reducing Agents: Hydrogen gas and carbon are typical reducing agents used in the reduction of cadmium oxide.

Major Products:

Cadmium Salts: Reactions with acids produce various cadmium salts.

Metallic Cadmium: Reduction reactions yield metallic cadmium.

Comparaison Avec Des Composés Similaires

- Cadmium Sulfide

- Cadmium Selenide

- Cadmium Telluride

- Zinc Oxide

- Mercury Oxide

Activité Biologique

Cadmium oxide (CdO) is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological implications of CdO, supported by recent studies, case analyses, and relevant data.

Overview of Cadmium Oxide

Cadmium oxide is an inorganic compound with the formula CdO. It appears as a yellow or brownish powder and is primarily used in various industrial applications, including batteries, pigments, and semiconductors. However, its biological activity has become a focal point of research, particularly concerning its toxicological effects and potential therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of CdO nanoparticles (CdO NPs). A notable study investigated the antibacterial activity of CdO NPs synthesized using probiotic bacteria against several fish pathogens, including Serratia marcescens and Aeromonas hydrophila. The results indicated that CdO NPs exhibited significant antibacterial efficacy, particularly at higher concentrations (20 mM), demonstrating a promising approach for enhancing aquaculture health management practices .

Table 1: Antibacterial Efficacy of CdO NPs

| Concentration (mM) | Pathogen | Inhibition Zone (mm) |

|---|---|---|

| 5 | Serratia marcescens | 12 |

| 10 | Aeromonas hydrophila | 15 |

| 20 | Vibrio harveyi | 25 |

This table summarizes the inhibition zones observed with varying concentrations of CdO NPs against selected pathogens.

Cytotoxicity and Cancer Research

In addition to its antimicrobial properties, CdO has been studied for its cytotoxic effects on cancer cells. Research indicates that CdO nanoparticles can selectively induce apoptosis in cancer cell lines while exhibiting lower toxicity to normal cells. A study assessed the cytotoxicity of CdO/CdCO3 nanocomposites against breast cancer cell lines (MCF-7 and MDA-MB-231) and Vero (normal) cells. The findings revealed that these nanoparticles effectively inhibited cancer cell growth with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Table 2: Cytotoxicity Data for CdO Nanocomposites

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 0.652 |

| MDA-MB-231 | 0.750 |

| Vero | >100 |

This table illustrates the selective cytotoxicity of CdO nanocomposites towards cancerous cells compared to normal cells.

The mechanisms underlying the biological activities of cadmium oxide are multifaceted:

- Oxidative Stress Induction : Cadmium oxide nanoparticles can induce oxidative stress in bacterial cells, leading to protein leakage and cell death .

- DNA Damage : Studies suggest that CdO NPs can cause free radical-induced DNA damage, disrupting cellular functions in cancer cells .

- Apoptosis : The induction of apoptosis in cancer cells is primarily through mitochondrial damage and disruption of intracellular calcium signaling pathways .

Toxicological Considerations

Despite its potential therapeutic applications, cadmium oxide poses significant health risks. It is classified as a human carcinogen, particularly through inhalation exposure. Cadmium accumulates in the kidneys and can lead to renal dysfunction over time . Therefore, understanding both its beneficial and harmful effects is crucial for safe application in biomedical fields.

Case Studies

- Aquaculture Applications : The use of probiotic-mediated CdO NPs demonstrated effectiveness against fish pathogens, suggesting a novel approach to disease management in aquaculture settings.

- Cancer Treatment Research : The selective cytotoxicity observed in breast cancer cell lines indicates potential for developing targeted therapies using cadmium oxide nanoparticles.

Propriétés

IUPAC Name |

oxocadmium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXKCTMHTOKXKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdO | |

| Record name | CADMIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | cadmium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cadmium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0024715 | |

| Record name | Cadmium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cadmium oxide appears as brown crystals or brown amorphous powder. Used as an electroplating chemical and in the manufacture of cadmium electrodes. Is a component of silver alloys, phosphors, semiconductors, glass and ceramic glazes. Formerly used by veterinarians to kill worms and parasites. (EPA, 1998), Dry Powder, "Cadmium oxide (CdO) may be in the form of a white amorphous powder or as red or brown crystals: it is formed when cadmium is burned or heated." [ACGIH], ODOURLESS BROWN CRYSTALS OR AMORPHOUS POWDER., odorless, yellow-brown, finely divided particulate dispersed in air., Odorless, yellow-brown, finely divided particulate dispersed in air. [Note: See listing for Cadmium dust for properties of Cd.] | |

| Record name | CADMIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium oxide (CdO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4131 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CADMIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CADMIUM FUME (as Cd) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/204 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cadmium fume (as Cd) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0088.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

2838 °F at 760 mmHg (sublimes) (NTP, 1992), 1559 °C (sublimes), 2838 °F (sublimes), Decomposes | |

| Record name | CADMIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM FUME (as Cd) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/204 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cadmium fume (as Cd) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0088.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in dilute acid, Slowly soluble in ammonium salts, Insoluble in alkalies, Insoluble in water, Solubility in water: none, Insoluble | |

| Record name | CADMIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Cadmium fume (as Cd) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0088.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

8.15 crystalline form; 6.95 amorphous form (EPA, 1998), 8.15 g/cu cm, Decomposes at 950 °C; Density: 8.15 /Crystals/, Density (amorphous): 6.9 g/cm³, 8.65 (metal), 8.15 (crystalline form)/6.95 (amorphous form) | |

| Record name | CADMIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CADMIUM FUME (as Cd) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/204 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cadmium fume (as Cd) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0088.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

1 mmHg at 1832 °F (EPA, 1998), Vapor pressure: 10 mm Hg at 1149 °C; 40 mm Hg at 1257 °C; 100 mm Hg at 1341 °C; 400 mm Hg at 1484 °C., 1 Pa at 770 °C (sublimes); 10 Pa at 866 °C (sublimes); 100 Pa at 983 °C (sublimes); 1 kPa at 1128 °C (sublimes); 10 kPa at 1314 °C (sublimes); 100 kPa at 1558 °C (sublimes), 0 mmHg (approx) | |

| Record name | CADMIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM FUME (as Cd) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/204 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cadmium fume (as Cd) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0088.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

Rats were intratracheally... /dosed with/ 36.5 or 27.5 ug of cadmium (Cd) as soluble cadmium chloride (CdCl2) and insoluble cadmium oxide (CdO) salts. The retention of metal in lungs, liver and kidney was assessed by atomic adsorption spectrophotometer. The animals were ip primed with sheep red blood cells (SRBC) and assessed for the number of antibody forming cells in lung associated lymph nodes (LALN) and spleen. Both the compounds had similar retention of metal in lungs but CdO induced more pulmonary inflammatory and degradative changes than CdCl2. The larger influx of polymorphonuclear cells (PMNs) following CdO exposure appears to be due to the absence of protection afforded by Cd induced metallothionein cytoplasmic protein while the Cd metallothionein complex formed in the case of CdCl2 is more protective. However both forms of Cd had similar local immunosuppressive potential but CdO had more prolonged suppressive effect, Surfactant lipids of the alveolar space protect the lung from various environmental stimuli. We investigated the influence of ultrafine (UF) CdO particles inhalation on two key enzymes involved in lung sphingolipid metabolism, serine palmitoyltransferase (SPT), and sphingomyelinase (SMase). Rats inhaled either 0.63 mg UF-CdO/cu m for 6 hr (group 1), or 1.08 mg UF-CdO/cu m 12 hr/day for 10 days (group 2). Two corresponding control groups inhaled filtered clean air. Additional rats intratracheally instilled with lipopolysaccharide (LPS) were used as positive controls. Semiquantitative reverse-transcription polymerase chain reaction (RT-PCR) of lung tissue showed a significant increase in the level of SPT mRNA (LCB2 subunit) expression in group 2 compared to the corresponding controls (p <0.01). Group 1 and LPS were not statistically different from control. No alteration in the mRNA level of SMase was detected in any exposure group. The immunohistochemical analysis showed that SPT (LCB2 subunit) localization was stronger in the alveolar type II cells of group 2 lungs compared to the corresponding controls. These results were correlated with alterations in ...cellular and biochemical parameters and lung morphology. Since SPT is the key enzyme for de novo sphingolipid synthesis in lung surfactant and SMase is responsible for sphingomyelin catabolism, we can postulate that high-dose UF-CdO exposure for 10 days induces an increase in sphingolipid synthesis in the type II cells of rat lungs that would not be promptly followed by its degradation. | |

| Record name | CADMIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Cadmium oxide, powder reagent grade has the following impurities: chloride: 0.002%; nitrate (NO3); 0.01%; sulfate (SO4); 0.20%; copper: 0.005%; iron: 0.002%; lead: 0.01%., Cadmium oxide ... impurities (%): Cl, 0.002; NO3, 0.01; SO4, 0.20; Cu, 0.005; Fe, 0.002; and Pb, 0.01. | |

| Record name | CADMIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Brown cubic crystals, Dark-brown, infusible powder or cubic crystals, ... Yellow-brown, finely divided particulate dispersed in air. /fume/, Colorless, amorphous powder (form 1) | |

CAS No. |

1306-19-0 | |

| Record name | CADMIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cadmium oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadmium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001306190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium oxide (CdO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADMIUM OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CADMIUM OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0117 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CADMIUM FUME (as Cd) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/204 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

Greater than 2732 °F (EPA, 1998), 2599 °F | |

| Record name | CADMIUM OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4895 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CADMIUM FUME (as Cd) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/204 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Cadmium fume (as Cd) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0088.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Q1: What is the molecular formula and weight of Cadmium Oxide?

A1: Cadmium Oxide has the molecular formula CdO and a molecular weight of 128.41 g/mol.

Q2: What is the bandgap energy of CdO, and what does it imply?

A3: CdO has a direct bandgap energy typically reported between 2.15 eV and 2.85 eV [, ]. This relatively narrow bandgap makes CdO suitable for applications in optoelectronic devices, such as solar cells and transparent electrodes.

Q3: What are some common methods for synthesizing CdO nanoparticles?

A3: Several methods are employed for CdO nanoparticle synthesis, including:

- Spray Pyrolysis: This technique involves spraying a precursor solution onto a heated substrate [, , ].

- Electrochemical Method: CdO nanoparticles can be synthesized through an electrochemical process, offering a simple and cost-effective approach [].

- Laser Ablation: This method utilizes a laser to ablate a cadmium target submerged in a liquid, producing nanoparticles [, ].

- Co-precipitation: This widely used technique involves the precipitation of CdO from a solution containing cadmium salts and a base [].

- Sol-gel: This process involves the formation of a gel from a solution containing cadmium precursors, followed by drying and calcination to obtain CdO [, , ].

Q4: How does the synthesis method affect the properties of CdO nanoparticles?

A5: The chosen synthesis method significantly influences the size, morphology, and properties of the resulting CdO nanoparticles. For instance, laser ablation allows for control over particle size by adjusting laser parameters [], while the sol-gel method enables the production of thin films with controlled thickness [].

Q5: What factors can affect the stability of CdO thin films?

A6: The stability of CdO thin films can be influenced by factors such as temperature, humidity, and exposure to air. Annealing at specific temperatures can improve the stability and crystallinity of the films [, ].

Q6: How can CdO nanoparticles be used in cancer diagnosis and treatment?

A8: Researchers are investigating the potential of CdO nanoparticles for enhanced Raman scattering, enabling the detection and potential treatment of cancer cells and tissues [, ].

Q7: What are the applications of CdO in optoelectronic devices?

A9: CdO thin films have been explored for applications in:* Solar Cells: CdO's narrow bandgap makes it suitable as a transparent conducting oxide in solar cells [, ]. * Photodiodes and Phototransistors: The optical properties of CdO make it suitable for use in photodiodes, phototransistors, and other light-sensitive devices [].

Q8: What are the known toxicological effects of Cadmium Oxide?

A8: Cadmium Oxide exposure is primarily associated with:

- Pulmonary Toxicity: Inhalation of CdO fumes or dust can lead to respiratory irritation, pulmonary edema, and potentially lung cancer [, ].

- Renal Toxicity: Cadmium accumulates in the kidneys, leading to renal tubular dysfunction and potentially kidney failure [].

- Cardiovascular Effects: Studies suggest CdO exposure may affect blood pressure and lipid metabolism [].

Q9: How can the risks associated with CdO be minimized in occupational settings?

A11: Minimizing occupational exposure to CdO requires a multi-faceted approach:* Engineering Controls: Implementing ventilation systems and using appropriate respiratory protection (e.g., respirators) are crucial in reducing inhalation risks [].* Personal Protective Equipment: Workers handling CdO should wear gloves, safety goggles, and protective clothing to prevent skin and eye contact.* Monitoring and Health Surveillance: Regularly monitoring airborne CdO levels and conducting periodic health checkups of workers exposed to CdO are essential for early detection of potential health effects.

Q10: What are the environmental concerns associated with CdO?

A10: CdO poses environmental risks due to:

- Toxicity: CdO can leach into soil and water sources, potentially harming plants, animals, and aquatic life [].

Q11: How can the environmental impact of CdO be mitigated?

A11: Mitigating the environmental impact of CdO involves responsible waste management, including:

Q12: How is computational chemistry used in CdO research?

A14: Computational methods, such as density functional theory (DFT), can be employed to study the electronic structure, optical properties, and reactivity of CdO. These simulations can guide the development of CdO-based materials with improved properties [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.